Icaritin
Descripción general
Descripción
La icaritina es un compuesto flavonoides derivado de la hierba china Epimedium, comúnmente conocida como "hierba de cabra cornuda". Es un aglicón de glucósidos flavonoides y ha demostrado tener actividades biológicas significativas, incluidas propiedades anticancerígenas, antiinflamatorias y osteogénicas . La icaritina ha sido ampliamente estudiada por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del carcinoma hepatocelular y otros cánceres .
Aplicaciones Científicas De Investigación
La icaritina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La icaritina ejerce sus efectos a través de múltiples vías moleculares. Promueve la apoptosis e inhibe la proliferación en las células de carcinoma hepatocelular mediante la regulación negativa de la expresión del gen de la alfafetoproteína a través de la vía p53 . La icaritina también inhibe la degradación de la ubiquitinación de p53 mediada por minutos dobles de ratón 2, mejorando la estabilidad de p53 e inhibiendo transcripcionalmente el promotor de la alfafetoproteína . Además, se ha demostrado que la icaritina activa la vía de la fosfoinositol 3-quinasa/proteína quinasa B, contribuyendo a sus efectos anticancerígenos .
Análisis Bioquímico
Biochemical Properties
Icaritin interacts with various enzymes and proteins in biochemical reactions . It is primarily prepared from flavonoid glycosides through a two-step catalysis process involving α-L-rhamnosidases and β-glucosidases .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La icaritina puede sintetizarse a partir de la icariína, un glucósido que se encuentra en el Epimedium, mediante hidrólisis enzimática. El proceso implica el uso de α-L-ramnosidasas y β-glucosidasas para hidrolizar la icariína en icaritina . Esta bioconversión se puede realizar utilizando catálisis de células completas, que ha demostrado ser altamente eficiente .
Métodos de Producción Industrial
La producción industrial de icaritina implica la preparación de nanopartículas amorfas de icaritina para mejorar su biodisponibilidad. Se utiliza una técnica de precipitación reactiva para producir estas nanopartículas, que se caracterizan por su pequeño tamaño y altas tasas de disolución . Este método implica la formación de enlaces de hidrógeno entre la cadena hidrofílica de polímeros y los grupos hidroxilo de la icaritina, inhibiendo la cristalización y la agregación .
Análisis De Reacciones Químicas
Tipos de Reacciones
La icaritina experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. La hidrólisis de la icariína a icaritina es una reacción clave en su preparación .
Reactivos y Condiciones Comunes
Hidrólisis: Se utilizan α-L-ramnosidasas y β-glucosidasas para hidrolizar la icariína en icaritina.
Oxidación y Reducción:
Principales Productos Formados
El producto principal formado a partir de la hidrólisis de la icariína es la icaritina . Otros productos potenciales de reacciones de oxidación y reducción no se estudian ampliamente.
Comparación Con Compuestos Similares
La icaritina es única entre los flavonoides debido a sus potentes actividades biológicas y su potencial terapéutico. Los compuestos similares incluyen:
Icariína: El precursor glucósido de la icaritina, también derivado del Epimedium.
Baohuoside I: Otro glucósido de flavonoides que se encuentra en el Epimedium con propiedades osteogénicas similares.
Epimedin A, B y C: Glucósidos flavonoides con diferentes grados de glucosilación en las posiciones C-3 y C-7.
La icaritina destaca por su mayor bioactividad y potencial para aplicaciones industriales en la formulación de fármacos .
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXBSASAQJECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152154 | |
Record name | Icaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118525-40-9 | |
Record name | Icaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icaritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icaritin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12672 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICARITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does icaritin exert its anti-tumor effects?
A1: this compound demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.
- Inhibition of IL-6/JAK/STAT3 Signaling: this compound effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].
- Modulation of Estrogen Receptors: this compound exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, this compound can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].
- Induction of Apoptosis and Autophagy: this compound induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].
- Inhibition of SphK1: this compound inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].
- Enhancement of Anti-tumor Immunity: this compound promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].
Q2: What are the downstream effects of this compound on bone health?
A2: this compound demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.
- Stimulation of Osteogenic Differentiation: this compound stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].
- Inhibition of Adipogenesis: this compound suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].
- Regulation of Sclerostin Expression: this compound promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: While detailed SAR studies weren't provided, some insights are available:
- Dehydrated this compound: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to this compound, suggesting the importance of the specific this compound configuration for its bioactivity [].
- Mannich base derivatives: Synthesizing this compound and β-anhydrothis compound Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing this compound's anti-cancer activity through structural modifications [].
Q5: How stable is this compound and what are the strategies to improve its bioavailability?
A: this compound exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:
- PLGA/TCP Scaffold Incorporation: this compound has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].
- mPEG-PLA Micelles: Encapsulation of this compound within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].
- PEG-PCL Micelles: this compound-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].
Q6: What is known about the pharmacokinetics of this compound?
A: Research indicates that this compound is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].
- Absorption and Metabolism: Oral administration of this compound leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for this compound and its metabolites []. this compound undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].
- Excretion: A significant portion of this compound and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].
- Bioactive Metabolites: this compound's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylthis compound, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].
Q7: What is the evidence for this compound's efficacy in preclinical models?
A7: Numerous preclinical studies highlight this compound's therapeutic potential in various disease models:
- Cancer: this compound has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].
- Bone Health: this compound promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, this compound-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].
- Neuroprotection: this compound exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Several analytical techniques are employed to study this compound:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify this compound and its metabolites in biological samples [, , , , , , ].
- Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing this compound metabolites in biological samples like urine [].
- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to this compound treatment [, , , , , , , , , ].
- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to this compound treatment [, , , ].
- Western blotting: This technique is used to measure the expression levels of various proteins involved in this compound's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].
Q9: What challenges are associated with this compound's solubility and how can they be addressed?
A9: this compound's low water solubility presents a significant challenge for its therapeutic application.
- Dissolution Rate and Bioavailability: The poor water solubility of this compound limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].
- Solid Dispersions: Preparing solid dispersions of this compound phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.